![molecular formula C10H13B B1617380 [1-(Bromomethyl)propyl]benzene CAS No. 34599-51-4](/img/structure/B1617380.png)
[1-(Bromomethyl)propyl]benzene
Overview
Description
“[1-(Bromomethyl)propyl]benzene” is a brominated derivative of benzene. It has a molecular formula of C10H13Br . It is also known as 1-bromo-2-(1-methylpropyl)benzene .
Molecular Structure Analysis
The molecular structure of “[1-(Bromomethyl)propyl]benzene” consists of a benzene ring with a bromomethylpropyl group attached to it. The molecular weight is approximately 213.114 .Chemical Reactions Analysis
“[1-(Bromomethyl)propyl]benzene”, like other benzene derivatives, can undergo various types of reactions. These include electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the benzene ring . It can also participate in nucleophilic substitution reactions, although these are less common for aryl halides .Physical And Chemical Properties Analysis
“[1-(Bromomethyl)propyl]benzene” is likely to be a colorless liquid at room temperature, similar to other benzene derivatives . The exact physical and chemical properties would depend on factors such as temperature and pressure.Scientific Research Applications
Green Electro-Synthesis
- Paired Diels–Alder Electro-Synthetic Reaction : “[1-(Bromomethyl)propyl]benzene” and similar compounds have been studied in green electro-synthesis. An example is the electrochemical reduction of 1,2-bis(bromomethyl)benzene with 1,4-hydroquinone in water/ethanol solution, resulting in high yield, selectivity, purity, and low waste products (Habibi, Pakravan, & Nematollahi, 2014).
Structural Analysis
- X-Ray Structure Determinations : Bromomethylsubstituted benzenes, including [1-(Bromomethyl)propyl]benzene, have been analyzed using X-ray crystallography to understand interactions like C–H···Br, C–Br···Br, and C–Br···π. These studies reveal insights into the packing motifs and structural complexities of these compounds (Jones, Kuś, & Dix, 2012).
Fluorescence Properties
- Synthesis and Fluorescence Analysis : Studies on the synthesis and fluorescence properties of derivatives of [1-(Bromomethyl)propyl]benzene, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, have been conducted. These compounds exhibit interesting photoluminescence properties in solution and solid states, making them potential candidates for advanced material applications (Liang Zuo-qi, 2015).
Polymer Synthesis
- Polymer Synthesis : [1-(Bromomethyl)propyl]benzene derivatives have been used in the synthesis of various polymers. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene has been utilized as a bifunctional initiator in polymerization processes to create polymers with specific properties like high solubility and thermal stability (Cianga, Hepuzer, & Yagcı, 2002).
Organometallic Synthesis
- Organometallic Synthesis Applications : Compounds similar to [1-(Bromomethyl)propyl]benzene have been used as starting materials in organometallic synthesis. These compounds facilitate the preparation of various organometallic intermediates, contributing to the synthesis of complex molecules (Porwisiak & Schlosser, 1996).
Efficient One-Pot Reactions
- One-Pot Diels-Alder Electro-Organic Cyclization : The electrochemical reduction of bis(bromomethyl)benzene compounds, closely related to [1-(Bromomethyl)propyl]benzene, has led to efficient one-pot Diels-Alder reactions. This process is significant for the synthesis of complex organic molecules in a sustainable manner (Habibi, Pakravan, & Nematollahi, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromobutan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEESSKCTGAJPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341913 | |
Record name | [1-(Bromomethyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Bromomethyl)propyl]benzene | |
CAS RN |
34599-51-4 | |
Record name | [1-(Bromomethyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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